N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine
Description
N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is a synthetic organic compound that features both triazole and thiazole rings in its structure These heterocyclic components are known for their diverse chemical properties and biological activities
Properties
IUPAC Name |
N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5S/c1-13(4-9-6-15-7-10-9)3-8-5-14(2)12-11-8/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHXHWWTRFOZLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN(C)CC2=CSC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine typically involves multi-step organic reactions. One common approach is:
Formation of the Triazole Ring: Starting with a suitable alkyne and azide, a 1,3-dipolar cycloaddition (Huisgen cycloaddition) is performed to form the 1-methyltriazole ring.
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Coupling of Rings: The triazole and thiazole rings are then coupled through a methylene bridge using a suitable linker and methylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the triazole and thiazole rings.
Reduction: Reduction reactions can target the double bonds within the heterocyclic rings.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the methyl groups and the methylene bridge.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully saturated heterocycles.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It serves as a model compound in the design of drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. The presence of both triazole and thiazole rings suggests it could have antimicrobial, antifungal, or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic or optical properties, given the known utility of heterocyclic compounds in materials science.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The triazole and thiazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: Known for their stability and biological activity.
Thiazole derivatives: Widely studied for their antimicrobial and anticancer properties.
Benzothiazole: Another heterocyclic compound with significant biological activity.
Uniqueness
N-methyl-1-(1-methyltriazol-4-yl)-N-(1,3-thiazol-4-ylmethyl)methanamine is unique due to the combination of triazole and thiazole rings in a single molecule. This dual presence enhances its chemical versatility and potential biological activities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
